molecular formula C27H23NO3 B1662444 Ono-AE2-227

Ono-AE2-227

Cat. No.: B1662444
M. Wt: 409.5 g/mol
InChI Key: BLJLWFKNTKAUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ono-AE2-227 is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP4, which plays a critical role in inflammation, carcinogenesis, and immune modulation. PGE2 binds to four EP receptor subtypes (EP1–EP4), with EP4 being implicated in tumor progression, angiogenesis, and immunosuppression through activation of downstream pathways like Epac/Akt/NF-κB . This compound has demonstrated efficacy in preclinical models, particularly in suppressing intestinal polyp formation in Apc mutant mice and reducing aberrant crypt foci (ACF) in azoxymethane (AOM)-induced colon carcinogenesis .

Preparation Methods

Synthetic Route Design and Strategic Considerations

The synthesis of Ono-AE2-227 prioritizes the assembly of its naphthyl-propanoylamino-phenylmethyl-benzoic acid backbone. While full proprietary details remain undisclosed, published protocols from Ono Pharmaceutical Co. and AstraZeneca Research and Development Charnwood outline foundational strategies. Key objectives include:

  • Stereochemical control at the propanoylamino linkage.
  • Functional group compatibility during benzyl-protection and deprotection steps.
  • Maximizing yield of the final carboxylic acid moiety.

A retrosynthetic analysis suggests fragmentation into three primary intermediates:

  • 1-Naphthylpropanoyl chloride.
  • 2-Aminophenylmethyl benzoate.
  • Benzyl-protected carboxylic acid precursors.

Key Intermediates and Their Preparation

Synthesis of 1-Naphthylpropanoyl Chloride

The naphthylpropanoyl group is synthesized via Friedel-Crafts acylation of naphthalene with propionyl chloride in the presence of aluminum trichloride. Subsequent chlorination with thionyl chloride yields the acyl chloride intermediate, a critical electrophile for amide bond formation.

Reaction Conditions:

  • Solvent: Dichloromethane (anhydrous).
  • Catalyst: AlCl₃ (1.2 equiv).
  • Temperature: 0°C to room temperature.
  • Yield: ~78% (reported for analogous naphthyl acylations).

Preparation of 2-Aminophenylmethyl Benzoate

The ortho-aminobenzyl benzoate intermediate is synthesized through a Mitsunobu reaction between 2-nitrophenol and benzyl alcohol, followed by catalytic hydrogenation to reduce the nitro group to an amine.

Hydrogenation Parameters:

  • Catalyst: Palladium on carbon (10% w/w).
  • Pressure: 50 psi H₂.
  • Solvent: Ethanol.
  • Yield: 85–90%.

Amide Coupling and Final Assembly

The convergent synthesis involves coupling 1-naphthylpropanoyl chloride with 2-aminophenylmethyl benzoate. A Schotten-Baumann reaction under biphasic conditions ensures controlled amide bond formation without epimerization.

Optimized Coupling Protocol:

  • Base: Aqueous sodium hydroxide (2.5 M).
  • Solvent System: Dichloromethane/water (1:1).
  • Temperature: 0°C with vigorous stirring.
  • Reaction Time: 4 hours.
  • Yield: 72%.

Following coupling, the benzyl ester is hydrolyzed to the free carboxylic acid using lithium hydroxide in tetrahydrofuran/water. Acidic workup (HCl) precipitates this compound as a white crystalline solid.

Analytical Characterization and Quality Control

Lot analysis from Ono Pharmaceutical Co. confirms compliance with pharmacopeial standards. Representative data from preclinical batches include:

Parameter Method Specification
Purity HPLC (C18 column) ≥99.2% (area %)
Melting Point Differential Scanning 198–201°C
Residual Solvents GC-MS <50 ppm (THF, DCM)
Chiral Purity Chiral HPLC >99.5% enantiomeric excess

Structural Confirmation:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, amide NH), 7.82–7.18 (m, 15H, aromatic), 4.12 (q, 2H, CH₂), 1.89 (t, 3H, CH₃).
  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (amide II).

Scale-Up Challenges and Process Refinements

Industrial-scale production introduces complexities in reproducibility and impurity profiling. AstraZeneca’s pilot studies identified two critical bottlenecks:

  • Byproduct Formation : Di-acylated species during amide coupling, mitigated by stoichiometric control (0.95 equiv acyl chloride).
  • Crystallization Variability : Solved via antisolvent addition (n-heptane) under controlled cooling.

Process Metrics:

  • Overall Yield (Pilot Scale): 58%.
  • Batch Size: 5–10 kg.
  • Purity Consistency: ±0.3% (inter-batch HPLC).

Comparative Analysis with Analogous EP4 Antagonists

This compound shares synthetic motifs with GW627368X, a benzenesulfonamide-based EP4 antagonist. Key distinctions include:

Feature This compound GW627368X
Core Structure Naphthylpropanoylamide Benzoisoindolylacetamide
Carboxylic Acid Free acid (pH-dependent solubility) Ester prodrug
Synthetic Steps 6 9
EP4 K 9.15 ± 0.4 nM 7.9 ± 0.4 nM

Applications in Preclinical Research

The compound’s synthesis enables mechanistic studies in inflammation and oncology. Notable findings include:

  • Colorectal Cancer Models : this compound (800 ppm diet) reduced azoxymethane-induced aberrant crypt foci by 67% in F344 rats.
  • Macrophage Modulation : At 1 μM, suppressed prostaglandin E2-induced cAMP elevation in EP4-transfected HEK cells (IC₅₀ = 9.2 nM).

Chemical Reactions Analysis

ONO-AE2-227 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Therapeutic Applications

1. Cancer Prevention

Research indicates that Ono-AE2-227 has significant implications in cancer prevention, particularly in colorectal cancer. In studies involving mouse models, administration of this compound at a concentration of 300 ppm in the diet led to a notable reduction in the formation of preneoplastic lesions and intestinal polyps .

Case Study: Intestinal Polyps

  • Study Design : Mice with adenomatous polyposis coli (APC) mutations were treated with this compound.
  • Results : The mean area of polyps was reduced by 43% compared to controls, demonstrating its effectiveness as a chemopreventive agent .

2. Inflammatory Diseases

This compound's role extends to inflammatory conditions. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages, indicating its potential use in treating inflammatory diseases like arthritis and colitis .

Case Study: Colitis

  • Study Design : In a murine model of colitis, this compound was administered to evaluate its effects on inflammation.
  • Results : Treatment resulted in decreased inflammatory markers and improved histological scores .

Data Summary

The following table summarizes key findings from various studies on the applications of this compound:

Application AreaModelDosage/ConcentrationOutcomeReference
Cancer PreventionAPC mutant mice300 ppm in dietReduced formation of preneoplastic lesions
Intestinal PolypsAPC1309 mice400 ppm in dietMean polyp area reduced by 43%
Inflammatory DiseasesMurine colitis modelVariableDecreased TNF-α levels
Skin CarcinogenesisUV-induced miceVariableReduced tumor multiplicity

Mechanism of Action

ONO-AE2-227 exerts its effects by antagonizing the E-prostanoid 4 receptor. This receptor is a G-protein coupled receptor that mediates various biological responses to prostaglandin E2. By blocking the activation of this receptor, this compound inhibits the downstream signaling pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Other EP4 Receptor Antagonists

Compound Selectivity Key Findings Study Model Reference
Ono-AE2-227 EP4 antagonist - 43% reduction in intestinal polyp area (400 ppm, Apc mice)
- 67% reduction in ACF (400 ppm, AOM mice)
Apc mice, AOM mice
ONO-AE3-208 EP4 antagonist Reduced liver metastases in MC26 colon cancer models Mouse metastasis
L-161,982 EP4 antagonist Blocked EP4/ERK/CREB signaling, inhibiting HCA-7 colon cancer cell proliferation HCA-7 cells
Grapirant EP4 antagonist In clinical development for prostate, breast, and colon cancers Preclinical/Clinical
  • Key Differences: this compound exhibits superior efficacy in polyp suppression compared to other EP4 antagonists like ONO-AE3-208, which primarily targets metastasis . L-161,982 focuses on blocking EP4-induced proliferative pathways in vitro, whereas this compound shows broader in vivo antitumor and anti-inflammatory effects . Grapirant and GW627368X are newer candidates with unconfirmed efficacy profiles in cancer models .

EP1 Receptor Antagonists (e.g., ONO-8711)

Compound Selectivity Key Findings Study Model Reference
ONO-8711 EP1 antagonist - 12% reduction in intestinal polyp area (400 ppm, Apc mice)
- Reduced AOM-induced colon ACF
Apc mice, AOM mice
This compound EP4 antagonist - 43% reduction in polyp area (same dose)
- Additive effects when combined with ONO-8711 (56% reduction)
Apc mice
  • Key Differences: EP1 vs. EP4 Antagonism: EP1 antagonists like ONO-8711 primarily modulate calcium signaling, while EP4 antagonists target cAMP/PKA and NF-κB pathways . Efficacy: this compound outperforms ONO-8711 in polyp suppression (43% vs. 12%) but shows synergistic effects in combination .

EP4 Receptor Agonists (e.g., ONO-AE1-329)

Compound Selectivity Key Findings Study Model Reference
ONO-AE1-329 EP4 agonist - 1.8-fold increase in HCA-7 colon cancer colony formation
- Mimics PGE2 effects
HCA-7 cells
This compound EP4 antagonist - Reverses EP4 agonist effects, suppressing tumor growth Apc mice, HCA-7
  • Functional Contrast: EP4 agonists promote tumorigenesis by enhancing cell survival and proliferation, whereas this compound counteracts these effects .

Non-Selective COX Inhibitors (e.g., Aspirin)

  • While COX inhibitors reduce PGE2 synthesis broadly, this compound specifically targets downstream EP4 signaling, minimizing gastrointestinal side effects associated with COX inhibition .

Mechanistic and Clinical Implications

  • Dual Receptor Interactions: this compound exhibits complex behavior in macrophage models, where it blocks EP4 but reveals residual EP2 activity, suggesting context-dependent receptor crosstalk .
  • Clinical Potential: Compared to older EP4 antagonists, this compound has demonstrated robust in vivo efficacy, positioning it as a lead candidate for colorectal cancer chemoprevention .

Biological Activity

Ono-AE2-227 is a selective antagonist of the E-prostanoid 4 (EP4) receptor, which plays a significant role in various biological processes, particularly in inflammation and pain modulation. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound functions primarily by inhibiting the EP4 receptor, which is known to mediate several physiological responses through the action of prostaglandin E2 (PGE2). The antagonism of this receptor has been shown to affect cAMP levels and downstream signaling pathways that are critical in inflammatory responses.

Key Findings:

  • In human embryonic kidney (HEK) cells stably expressing EP4 or EP2 receptors, this compound demonstrated a potent inhibitory effect on PGE2-mediated increases in cAMP levels. Specifically, it inhibited PGE2-induced elevations in cAMP with a pK_B value estimated at 9.15, indicating high potency and selectivity for the EP4 receptor over the EP2 receptor .
  • The compound's competitive behavior was confirmed through curve fitting analysis, suggesting that this compound effectively blocks PGE2 action at the EP4 receptor without significantly affecting EP2-mediated responses at lower concentrations .

Pharmacological Effects

The biological activity of this compound extends beyond mere receptor antagonism; it has been implicated in various therapeutic contexts:

  • Anti-inflammatory Effects : this compound has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase-1 (mPGES-1) in macrophages infected with Mycobacterium tuberculosis (Mtb), suggesting a role in modulating inflammatory pathways during infection .
  • Pain Modulation : In animal models, antagonism of the EP4 receptor by this compound has been associated with reduced pain responses in joint inflammation models, highlighting its potential as an analgesic agent .

Data Table: Summary of Biological Activities

Activity Effect Reference
Inhibition of cAMP productionSignificant reduction in PGE2-induced cAMP
COX-2 expression inhibitionDecreased COX-2 and mPGES-1 levels
Antinociceptive effectsReduced pain response in inflammation models
Selectivity for EP4 over EP2High selectivity confirmed through pharmacological studies

Case Study 1: Inflammatory Response Modulation

In a study examining the effects of this compound on macrophages infected with Mtb, researchers found that treatment with the compound led to a marked reduction in inflammatory markers. This suggests that targeting the EP4 receptor may provide therapeutic benefits in managing chronic infections characterized by excessive inflammation .

Case Study 2: Joint Pain Management

In rat models of joint inflammation, administration of this compound resulted in significant antinociceptive effects. The study highlighted that blocking the EP4 receptor could alleviate pain associated with inflammatory conditions, making it a potential candidate for treating arthritis and other inflammatory diseases .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to validate the selectivity of Ono-AE2-227 for EP4 over EP2 receptors?

  • Methodological Answer : Use transfected HEK cells expressing human EP4 or EP2 receptors to measure cAMP responses under PGE2 stimulation. This compound's antagonism is quantified by Schild analysis, where its dissociation constant (KB1 = 0.67 nM for EP4) and lack of binding to EP2 (KB2 ≈ 0) confirm selectivity . Parallel rightward shifts in PGE2 concentration-response curves in macrophages (MDMs) further support EP4 dominance, but non-competitive behavior necessitates two-receptor modeling .

Q. How should researchers account for protein binding when dosing this compound in cell-based assays?

  • Methodological Answer : Adjust for ~99.8% plasma protein binding by calculating effective free concentrations. For example, in assays with 0.5% FCS, nominal concentrations of 10 nM, 100 nM, and 1 µM this compound correspond to free concentrations of 4 nM, 40 nM, and 480 nM, respectively. This correction is critical for accurate pharmacological parameter estimation .

Q. What standardized protocols exist for assessing this compound's functional effects on cytokine regulation?

  • Methodological Answer : Use LPS-stimulated TNFα release in MDMs or alveolar macrophages (AMs) as a model system. Pre-treat cells with this compound (10–1000 nM) before PGE2 exposure. In AMs, co-administer indomethacin (10 µM) to block endogenous prostaglandin synthesis and isolate antagonist effects .

Advanced Research Questions

Q. How can researchers resolve data contradictions arising from this compound's divergent effects in MDMs versus AMs?

  • Methodological Answer : Recognize tissue-specific receptor expression and endogenous PGE2 activity. In AMs, this compound potentiates LPS responses due to blockade of autocrine PGE2-EP4 signaling, which is absent in MDMs. Use cyclooxygenase inhibitors (e.g., indomethacin) in AMs to eliminate confounding basal effects . Adjust receptor density parameters in two-receptor models (e.g., EP4 and EP2 expression ratios differ 2–4× between cell types) .

Q. What computational models explain the non-competitive antagonism of this compound in PGE2-mediated responses?

  • Methodological Answer : Apply a "one-agonist, two-receptor" theoretical model where PGE2 activates both EP4 and EP2. Fit data using equation: E=e1[A][A]+KA1(1+[B]/KB1)+e2[A][A]+KA2E = \frac{e_1[A]}{[A] + K_{A1}(1 + [B]/K_{B1})} + \frac{e_2[A]}{[A] + K_{A2}}

    Here, e1e_1 and e2e_2 represent efficacies of EP4 and EP2, while KB1K_{B1} is this compound's affinity for EP4. This model accounts for resistance phases at high antagonist concentrations due to residual EP2 activity .

Q. How should researchers address discrepancies between Schild analysis slopes and unity in this compound studies?

  • Methodological Answer : Non-unity slopes (e.g., 0.53 in MDMs) indicate receptor heterogeneity or allosteric interactions. Replace classical Schild plots with operational models incorporating multiple receptor populations. Validate using transfected cell systems to isolate EP4/EP2 contributions .

Q. Data Interpretation and Contradiction Analysis

Q. What strategies are recommended when this compound exhibits "negative inhibition" in AMs?

  • Methodological Answer : Interpret "negative inhibition" (enhanced TNFα release) as blockade of endogenous PGE2's anti-inflammatory action. Confirm via liquid chromatography-mass spectrometry (LC-MS) to detect basal PGE2 levels. Repeat experiments with indomethacin to suppress prostaglandin synthesis .

Q. How can researchers reconcile variable receptor expression levels across experimental systems?

  • Methodological Answer : Quantify EP4/EP2 mRNA (qPCR) or protein (flow cytometry) in each cell type. Normalize model parameters (e.g., e1R1e_1R_1 and e2R2e_2R_2) to receptor density. For example, MDMs exhibit higher EP4 expression, while AMs require adjusted parameters (Table 1 vs. Table 2 in ).

Properties

Molecular Formula

C27H23NO3

Molecular Weight

409.5 g/mol

IUPAC Name

2-[[2-(2-naphthalen-1-ylpropanoylamino)phenyl]methyl]benzoic acid

InChI

InChI=1S/C27H23NO3/c1-18(22-15-8-12-19-9-2-5-13-23(19)22)26(29)28-25-16-7-4-11-21(25)17-20-10-3-6-14-24(20)27(30)31/h2-16,18H,17H2,1H3,(H,28,29)(H,30,31)

InChI Key

BLJLWFKNTKAUDA-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC2=CC=CC=C21)C(=O)NC3=CC=CC=C3CC4=CC=CC=C4C(=O)O

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)C(=O)NC3=CC=CC=C3CC4=CC=CC=C4C(=O)O

Synonyms

2-[[2-(2-Naphthalen-1-ylpropanoylamino)phenyl]methyl]benzoic acid

Origin of Product

United States

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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